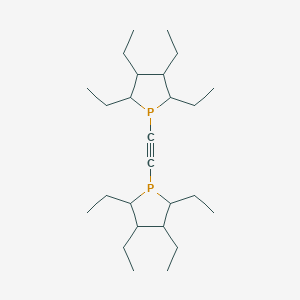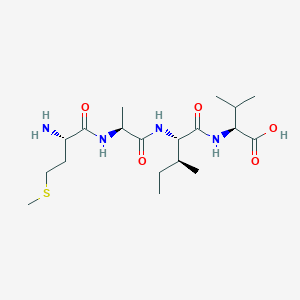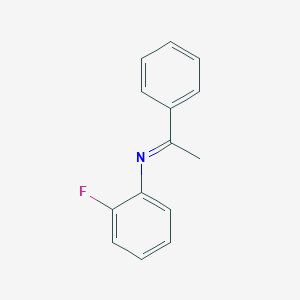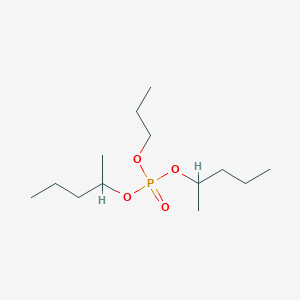
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate is a chemical compound known for its unique structure and properties It consists of a dimethylamino group attached to a propyl chain, which is further connected to a dodecyldisulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate typically involves the reaction of 3-(dimethylamino)propylamine with a dodecyldisulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the disulfide bond can undergo redox reactions. These interactions enable the compound to modulate biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)propylamine: A precursor in the synthesis of 3-(Dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate.
Dodecyl disulfide: Shares the disulfide functional group but lacks the dimethylamino propyl chain.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with an additional amine group.
Uniqueness
This compound is unique due to its combination of a dimethylamino group and a dodecyldisulfanyl group, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918438-52-5 |
|---|---|
Molekularformel |
C20H41NO2S2 |
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl 3-(dodecyldisulfanyl)propanoate |
InChI |
InChI=1S/C20H41NO2S2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(22)23-17-14-16-21(2)3/h4-19H2,1-3H3 |
InChI-Schlüssel |
INIPUNDXTJAJPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSSCCC(=O)OCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)

![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)

![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

